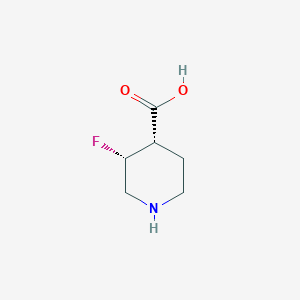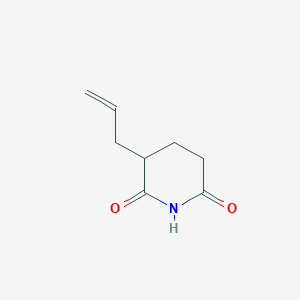
tert-Butyl 2-hydroxy-2-(piperidin-2-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 2-hydroxy-2-(piperidin-2-yl)acetate: is an organic compound that features a piperidine ring, a common structural motif in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2-hydroxy-2-(piperidin-2-yl)acetate typically involves the reaction of piperidine derivatives with tert-butyl bromoacetate under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems allows for precise control over temperature, pressure, and reaction time, which is crucial for maintaining product quality.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl 2-hydroxy-2-(piperidin-2-yl)acetate can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon or lithium aluminum hydride to yield alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl ester group can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Palladium on carbon, lithium aluminum hydride, or sodium borohydride.
Substitution: Various nucleophiles like amines, thiols, or halides under basic or acidic conditions.
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Corresponding substituted esters or amides.
Scientific Research Applications
Chemistry: tert-Butyl 2-hydroxy-2-(piperidin-2-yl)acetate is used as an intermediate in the synthesis of more complex organic molecules. Its piperidine ring is a valuable scaffold in the development of pharmaceuticals and agrochemicals.
Biology: In biological research, this compound can be used to study the effects of piperidine derivatives on various biological pathways. It serves as a model compound for understanding the interactions of piperidine-containing drugs with biological targets.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of drugs targeting neurological disorders, due to the presence of the piperidine ring, which is a common feature in many neuroactive compounds.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as a building block for the synthesis of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of tert-Butyl 2-hydroxy-2-(piperidin-2-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The piperidine ring can mimic the structure of natural neurotransmitters, allowing the compound to bind to and modulate the activity of neurotransmitter receptors. This interaction can lead to changes in cellular signaling pathways, ultimately affecting physiological processes.
Comparison with Similar Compounds
- tert-Butyl 2-(piperidin-4-yl)acetate
- tert-Butyl 2-(4-hydroxypiperidin-4-yl)acetate
- tert-Butyl 2-(piperidin-3-yl)acetate
Comparison: While these compounds share the tert-butyl ester and piperidine ring, their substitution patterns differ, leading to variations in their chemical reactivity and biological activity. tert-Butyl 2-hydroxy-2-(piperidin-2-yl)acetate is unique due to the presence of the hydroxy group at the 2-position, which can influence its solubility, reactivity, and interaction with biological targets.
Properties
Molecular Formula |
C11H21NO3 |
|---|---|
Molecular Weight |
215.29 g/mol |
IUPAC Name |
tert-butyl 2-hydroxy-2-piperidin-2-ylacetate |
InChI |
InChI=1S/C11H21NO3/c1-11(2,3)15-10(14)9(13)8-6-4-5-7-12-8/h8-9,12-13H,4-7H2,1-3H3 |
InChI Key |
BBWPENHUNUJQKV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C(C1CCCCN1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


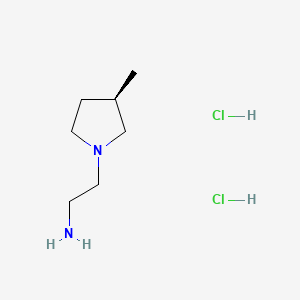
![6-((Benzyloxy)carbonyl)-6-azaspiro[3.4]octane-2-carboxylic acid](/img/structure/B13504739.png)

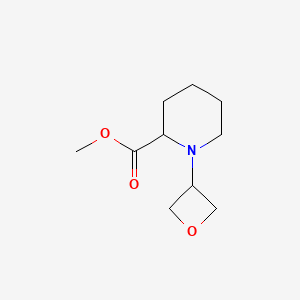
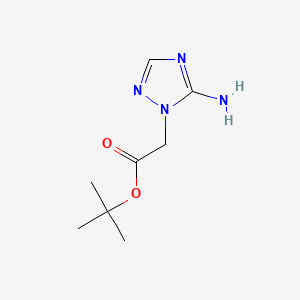
![3-{[(Benzyloxy)carbonyl]amino}-3-(3-bromophenyl)propanoic acid](/img/structure/B13504762.png)
![(5-Bromo-1-methyl-1h-benzo[d]imidazol-2-yl)methanamine](/img/structure/B13504775.png)
![Benzyl 1-(hydroxymethyl)-5-phenyl-3-azabicyclo[3.1.1]heptane-3-carboxylate](/img/structure/B13504781.png)
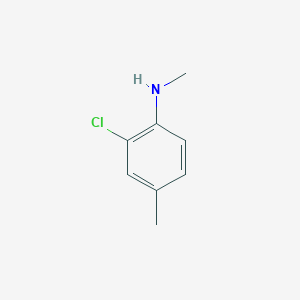

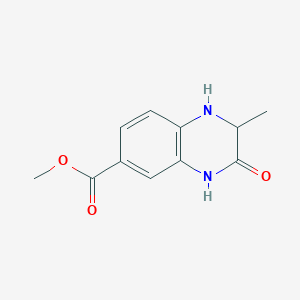
![7-Bromo-1,3-dihydrospiro[2-benzopyran-4,1'-cyclopropane]-1,3-dione](/img/structure/B13504808.png)
